tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl bromide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential use in the development of biologically active compounds.
- Studied for its role in enzyme inhibition and protein modification.
Medicine:
- Explored for its potential as a prodrug in pharmaceutical formulations.
- Used in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amino groups.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with different reactivity and applications.
Benzyl carbamate: A carbamate with a benzyl group, used in different synthetic applications.
Uniqueness:
- The presence of the bromine atom in tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate provides unique reactivity patterns, making it suitable for specific synthetic transformations.
- The combination of the tert-butyl group and the carbamate functionality offers enhanced stability and protection for reactive intermediates in organic synthesis.
Properties
CAS No. |
2679951-12-1 |
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Molecular Formula |
C10H18BrNO3 |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
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